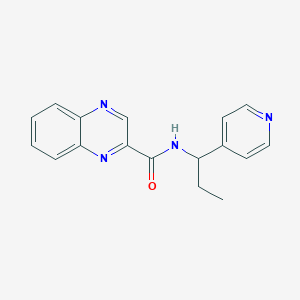![molecular formula C21H25N3O B6105681 2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B6105681.png)
2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one is a complex organic compound featuring a spiro structure, which is known for its unique three-dimensional arrangement
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one typically involves multi-step organic reactions One common method includes the formation of the spiro structure through a cyclization reactionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum trichloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.
科学研究应用
2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Research: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of other complex organic molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one involves its interaction with specific molecular targets within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
Spiro[pyrrolidine-3,3′-oxindoles]: These compounds share a similar spiro structure and are studied for their biological activity, particularly in relation to aminergic G-protein coupled receptors.
Spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidine]: These derivatives are known for their potential therapeutic applications, including anti-inflammatory and anticancer activities.
Uniqueness
2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one is unique due to its specific spiro arrangement and the presence of both pyrrolidine and quinazoline moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c25-20-18-19(22-17(23-20)14-24-11-5-6-12-24)16-8-2-1-7-15(16)13-21(18)9-3-4-10-21/h1-2,7-8H,3-6,9-14H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQHTOFEZKHUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)NC(=N4)CN5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6105604.png)
![5-(3-cyclohexen-1-ylcarbonyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6105611.png)
![N-({1-[(8-fluoro-2-quinolinyl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6105614.png)
![7-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6105622.png)
![methyl 4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate](/img/structure/B6105628.png)
![5-{1-[3-(1H-pyrrol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6105630.png)

![N-(4-chlorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6105644.png)
![1-[2-methoxy-4-[[(2-methylphenyl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6105646.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6105651.png)
![2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6105663.png)
![4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6105670.png)
![1-cyclohexyl-4-{[6-oxo-1-(2-pyridinylmethyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6105677.png)
![2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6105695.png)
